molecular formula C12H10O3 B7590022 5-(Furan-3-yl)-2-methylbenzoic acid

5-(Furan-3-yl)-2-methylbenzoic acid

Cat. No. B7590022
M. Wt: 202.21 g/mol
InChI Key: XEZKHQXQFSMHGY-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)-2-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBA and is a derivative of benzoic acid. FMBA has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of FMBA is not fully understood, but it is believed to be due to its ability to inhibit the activity of the NF-kB pathway. This pathway is involved in the regulation of inflammation and cell survival. FMBA has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
FMBA has been shown to have anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In addition, FMBA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using FMBA in lab experiments include its ease of synthesis, low toxicity profile, and potential applications in various fields. However, the limitations of using FMBA in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the scientific research related to FMBA. These include further studies to understand its mechanism of action, development of new synthesis methods, and exploration of its potential applications in other fields, such as organic electronics and material science. Additionally, further studies are needed to determine the efficacy and safety of FMBA as a therapeutic agent.

Synthesis Methods

FMBA can be synthesized through various methods, including the Friedel-Crafts acylation reaction, Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The Friedel-Crafts acylation reaction involves the reaction between furan and 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan boronic acid in the presence of a palladium catalyst. Finally, the Stille coupling reaction involves the reaction between 2-methylbenzoyl chloride and furan stannane in the presence of a palladium catalyst.

Scientific Research Applications

FMBA has been studied for its potential applications in various fields, including material science, pharmaceuticals, and organic electronics. In material science, FMBA has been used as a building block for the synthesis of functionalized polymers and dendrimers. In pharmaceuticals, FMBA has been studied for its potential anti-inflammatory and anti-cancer properties. In organic electronics, FMBA has been used as a hole transport material in organic photovoltaic devices.

properties

IUPAC Name

5-(furan-3-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-2-3-9(6-11(8)12(13)14)10-4-5-15-7-10/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZKHQXQFSMHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=COC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-3-yl)-2-methylbenzoic acid

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